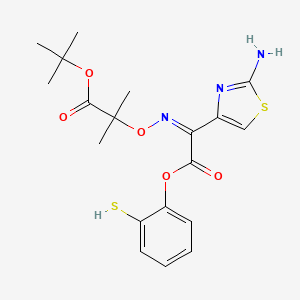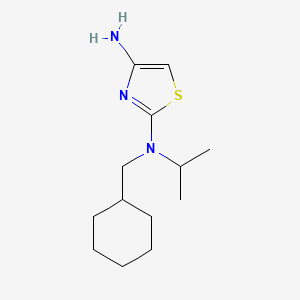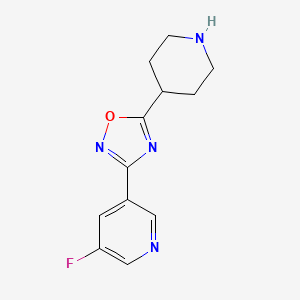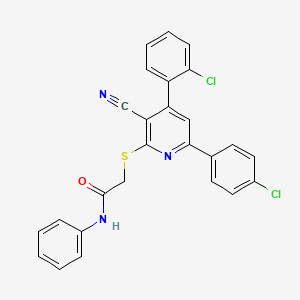![molecular formula C8H4F3NO2 B11785356 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole typically involves the reaction of difluoromethoxy-substituted benzene derivatives with appropriate reagents to form the oxazole ring. One common method involves the use of difluorocarbene intermediates, which can be generated through the reaction of difluoromethyl halides with strong bases . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and fluorine substituents, which impart distinct chemical properties. These substituents enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H4F3NO2 |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-1-2-6-5(3-4)12-8(13-6)14-7(10)11/h1-3,7H |
Clé InChI |
QUWJOUOTAYTEOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11785283.png)

![2-Cyclopropyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785291.png)


![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)
![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)

![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)





